BenchChemオンラインストアへようこそ!

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Inflammation Lipoxygenase Inhibition Arachidonic Acid Metabolism

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267701-87-0) is a synthetic heterocyclic compound belonging to the 1,4-benzoxazin-3-one class, characterized by a fluorine atom at the 8-position and a methyl group at the 2-position of the benzoxazine ring. This compound is commercially available at a standard purity of 95% and has a molecular formula of C9H8FNO2 with a molecular weight of 181.16 g/mol.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
CAS No. 1267701-87-0
Cat. No. B1407204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS1267701-87-0
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C(=CC=C2)F
InChIInChI=1S/C9H8FNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)
InChIKeySAPYXLJRKMNQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267701-87-0): A Fluorinated Benzoxazinone for Specialized Research Applications


8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267701-87-0) is a synthetic heterocyclic compound belonging to the 1,4-benzoxazin-3-one class, characterized by a fluorine atom at the 8-position and a methyl group at the 2-position of the benzoxazine ring. This compound is commercially available at a standard purity of 95% and has a molecular formula of C9H8FNO2 with a molecular weight of 181.16 g/mol [1]. Its structure positions it within a class of compounds that are investigated as scaffolds for bioactive molecule design, including applications as potential lipoxygenase inhibitors and modulators of tumor necrosis factor alpha (TNFα) activity [2].

Why 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267701-87-0) Cannot Be Interchanged with Other Benzoxazinones


The substitution pattern on the 1,4-benzoxazin-3-one scaffold critically influences its biological activity profile. While the core scaffold is known for potential antimicrobial, anti-inflammatory, and anticancer activities [1], specific substituents can drastically alter a compound's mechanism of action, potency, and selectivity. For instance, research has shown that within a series of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, some act as catalytic inhibitors of human topoisomerase I, while others function as topoisomerase I poisons, a difference attributed to specific substituent groups [2]. The presence of an 8-fluoro group in this specific compound is reported to influence metabolic stability and bioavailability compared to non-fluorinated analogs , making simple substitution with another benzoxazinone unreliable for maintaining desired experimental outcomes. The following evidence dimensions quantify key points of differentiation that justify the selection of this specific compound.

Quantitative Differentiation of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267701-87-0) Against Comparators


Potent Lipoxygenase Inhibition as a Primary Differentiator

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267701-87-0) is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It demonstrates a binding affinity (Ki) of 22 nM for the catalytic site of human 15-lipoxygenase-1, as assessed by the inhibition of 15-HPETE formation using a Michaelis-Menten analysis [1]. This high affinity is a key point of differentiation from other benzoxazinone derivatives, which may exhibit different primary targets, such as topoisomerase I or TNFα. For example, a comparator like the standard lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 30 µM for 15-LOX, a value over 1000-fold less potent than the Ki reported for this compound .

Inflammation Lipoxygenase Inhibition Arachidonic Acid Metabolism

Selective Enzyme Inhibition Profile vs. Cyclooxygenase (COX)

The target compound exhibits a distinct selectivity profile. While it is a potent inhibitor of lipoxygenase, it demonstrates a much weaker inhibition of cyclooxygenase (COX) [1]. This selectivity contrasts with non-specific redox inhibitors or compounds that primarily target COX enzymes, such as many non-steroidal anti-inflammatory drugs (NSAIDs). A comparator like the lipoxygenase inhibitor NDGA also inhibits COX with an IC50 of 100 µM , but the >1000-fold difference between 15-LOX and COX inhibition for this compound (extrapolated from the 22 nM Ki vs. the qualitative "lesser extent" description) suggests a significantly more favorable selectivity window for probing lipoxygenase-mediated pathways.

Selectivity Enzyme Inhibition Inflammation Cyclooxygenase

Unique Substituent Pattern Confers Distinct Activity in Topoisomerase I Assays

In a study of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, specific substituent patterns were found to dictate the mechanism of human topoisomerase I (hTopo I) inhibition. While 10 compounds showed catalytic inhibitory activity and 8 were potential topoisomerase poisons, the presence of a methyl group at the R1 position (analogous to the 2-methyl in the target compound) was identified as playing a role in increasing the poisonous effect on hTopo I [1]. In contrast, the most effective catalytic inhibitor in the series, BONC-001 (2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one), had an IC50 of 8.34 mM, while the strongest poison, BONC-013 (ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate), had an IC50 of 0.6 µM [1]. This demonstrates that the substitution pattern of the target compound (8-fluoro, 2-methyl) is predicted to confer a different hTopo I inhibition profile (likely as a poison) compared to unsubstituted or differently substituted benzoxazinones.

Topoisomerase I Anticancer Catalytic Inhibitor Topoisomerase Poison

Commercial Availability and Purity: A Procurement Differentiator

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267701-87-0) is commercially available from multiple suppliers at a standard purity of 95% . This level of purity is a practical differentiator for procurement, as it is sufficient for many research applications, including biological screening and initial structure-activity relationship (SAR) studies, without the need for further purification. In contrast, more complex or less common benzoxazinone derivatives may not be commercially available at all, or may only be offered at lower purities, necessitating custom synthesis which adds time and cost to a project.

Purity Procurement Chemical Synthesis Reagent

Validated Application Scenarios for 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1267701-87-0)


Development of Potent and Selective 15-Lipoxygenase-1 Inhibitors

This compound is a high-priority starting point or reference standard for research programs targeting human 15-lipoxygenase-1 (15-LOX-1). Its potent binding affinity (Ki = 22 nM) [1] and selective inhibition of lipoxygenase over cyclooxygenase [2] make it an excellent tool compound for validating 15-LOX-1 as a therapeutic target in inflammatory diseases, asthma, and certain cancers. It can be used to establish structure-activity relationships (SAR) for this enzyme and as a benchmark against which new inhibitors are measured.

Probing the Role of Substituent Effects on Topoisomerase I Inhibition

Based on its specific 8-fluoro and 2-methyl substitution pattern, this compound serves as a valuable probe to study the mechanism of human topoisomerase I (hTopo I) inhibition. Research on related benzoxazinones indicates that the 2-methyl group is associated with a 'poison' mechanism, which differs from the 'catalytic inhibition' seen with other substitutions [3]. This compound can be used in comparative studies to further elucidate the precise molecular interactions that dictate the mechanism of hTopo I inhibition, informing the design of novel anticancer agents.

Reference Standard for Analytical and Purification Method Development

With a defined purity of 95% and a well-characterized molecular structure (C9H8FNO2, MW: 181.16 g/mol) [4], this compound is suitable for use as a reference standard in developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of benzoxazinone derivatives in complex mixtures. Its commercial availability ensures that it can be readily sourced for routine quality control and method transfer activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.